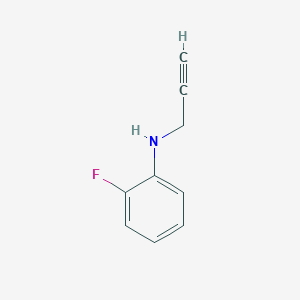

2-fluoro-N-prop-2-ynylaniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Synthesis

Fluorinated aniline derivatives are a cornerstone in modern organic and medicinal chemistry. ontosight.aiontosight.ai The introduction of fluorine atoms into an aniline molecule can profoundly alter its physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ainih.gov

These altered properties are highly sought after in several fields:

Pharmaceuticals: Many drugs contain fluorine, as its presence can enhance bioavailability and metabolic resistance. nih.gov Fluorinated anilines serve as key building blocks for synthesizing complex pharmaceutical agents. ontosight.aiontosight.ai For instance, the introduction of a fluorine atom can prevent unwanted metabolism at a specific site on a drug molecule. nih.gov

Agrochemicals: Similar to pharmaceuticals, fluorinated anilines are used to create pesticides and herbicides with improved efficacy and environmental persistence profiles. ontosight.aiontosight.ai

Materials Science: These compounds are also precursors for specialty materials, including fluoropolymers. ontosight.ai

The synthesis of fluorinated anilines often involves multi-step processes, with careful selection of reagents to control the position of the fluorine atom on the aromatic ring. ontosight.ai

Role of Propargyl Amine Moieties in Advanced Organic Transformations

Propargylamines, characterized by an amino group attached to a propargyl scaffold, are exceptionally versatile building blocks in organic synthesis. kcl.ac.ukresearchgate.net Their utility stems from the dual reactivity of the amine and the terminal alkyne (triple bond). revmaterialeplastice.ro This structure possesses both nucleophilic (at the amine) and electrophilic properties (at the alkyne), making it susceptible to a wide array of chemical transformations. researchgate.netrevmaterialeplastice.ro

Propargylamines are crucial intermediates for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. researchgate.netresearchgate.net These include:

Pyrroles researchgate.net

Quinolines researchgate.netresearchgate.net

Oxazoles researchgate.netresearchgate.net

Imidazoles researchgate.net

Pyridines kcl.ac.uk

The synthesis of propargylamines itself can be achieved through various methods, with the A³ coupling (aldehyde, alkyne, amine) reaction being one of the most significant multicomponent reactions for this purpose. researchgate.netresearchgate.net Simple alkylation of an amine with a propargyl halide is another common approach. revmaterialeplastice.roplos.org The reactivity of the propargyl group allows for its participation in numerous advanced organic transformations, such as cycloaddition reactions, coupling reactions (like the Sonogashira coupling), and cycloisomerization reactions. researchgate.netamazonaws.com

Overview of Academic Research Trajectories for the Compound

While extensive literature exists for the broader classes of fluorinated anilines and propargyl amines, academic research specifically focused on 2-fluoro-N-prop-2-ynylaniline positions it primarily as a specialized synthetic intermediate. molaid.com Its research trajectory is closely linked to the synthesis of more complex, high-value molecules.

Research involving its positional isomer, 4-fluoro-N-prop-2-ynylaniline, highlights the potential applications. For example, 4-fluoro-N-prop-2-ynylaniline has been used as a key reactant in Sonogashira coupling reactions to synthesize compounds aimed at inhibiting the DNA polymerase activity of Polθ, a target in cancer therapy. nih.gov It has also been employed in the development of compounds designed to restore the function of mutant p53, another critical target in oncology research. google.com

Given this precedent, the research applications for this compound are directed towards its use as a building block in:

Medicinal Chemistry: As a precursor for novel therapeutic agents, where the specific ortho-fluoro substitution pattern is required to achieve a desired biological activity or to fine-tune the pharmacological profile of a lead compound.

Heterocyclic Synthesis: The compound is a substrate for electrophilic cyclization reactions to form substituted quinolines and other fused heterocyclic systems. amazonaws.com The presence and position of the fluorine atom can influence the regioselectivity and outcome of these cyclization reactions.

Catalysis and Ligand Development: The propargyl group can be used to anchor the molecule to metal centers or to participate in "click" chemistry reactions for the development of new ligands and functional materials.

The synthesis of this compound would typically be achieved via the N-alkylation of 2-fluoroaniline (B146934) with a propargyl halide, such as propargyl bromide, in the presence of a base. plos.org The compound serves as a valuable tool for chemists to introduce both a fluorine atom and a reactive alkyne handle into a molecule in a single, well-defined step.

Table 2: Common Reactions Involving Propargylamine Moieties

| Reaction Type | Description | Potential Products |

|---|---|---|

| Cycloisomerization | Metal-catalyzed (e.g., gold, silver) intramolecular reaction to form cyclic compounds. universite-franco-italienne.orgwiley-vch.de | Indoles, Quinolines amazonaws.comresearchgate.net |

| A³ Coupling | A three-component reaction of an aldehyde, an alkyne, and an amine to synthesize propargylamines. researchgate.net | Substituted Propargylamines |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govamazonaws.com | Aryl-substituted alkynes |

| Click Chemistry | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. | 1,2,3-Triazoles nih.gov |

| Electrophilic Cyclization | Reaction with an electrophile (e.g., ICl, PhSeBr) to induce cyclization. amazonaws.com | Halogenated or Selenylated Quinolines |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-prop-2-ynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVLEUZTAKNXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of 2 Fluoro N Prop 2 Ynylaniline

Cycloaddition Reactions

The carbon-carbon triple bond in 2-fluoro-N-prop-2-ynylaniline serves as an excellent dipolarophile for cycloaddition reactions, enabling the construction of five-membered heterocyclic rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and highly reliable method for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net This reaction involves the facile coupling of a terminal alkyne, such as the propargyl group in this compound, with an organic azide in the presence of a copper(I) catalyst. The transformation is characterized by its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer exclusively, along with its wide functional group tolerance and high yields under mild reaction conditions. nih.govmdpi.com

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring intermediate. nih.gov Subsequent rearrangement and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst. Given the reliability and scope of this reaction, this compound is an ideal substrate for conjugation with azide-containing molecules to create more complex structures. Although the reactivity of different alkynes can vary, propargyl compounds generally exhibit an excellent combination of reactivity and stability. nih.gov The use of fluorinated azides in CuAAC reactions has also been explored, demonstrating the compatibility of fluorine atoms within this chemical space. sigmaaldrich.com

| Alkyne Substrate | Azide Partner | Catalyst System | Product | Key Features |

| Terminal Alkyne (e.g., this compound) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(2-fluorophenylamino)-methyl-4-substituted-1,2,3-triazole | High regioselectivity (1,4-isomer), mild conditions, high yield. nih.govmdpi.com |

| Propargyl Amine | Benzyl Azide | CuBr | 1-Benzyl-4-((dialkylamino)methyl)-1H-1,2,3-triazole | Demonstrates reactivity of propargyl amines. |

| Phenylacetylene | Fluoroalkyl Azide | CuSO₄·5H₂O / Na L-ascorbate | 1-Fluoroalkyl-4-phenyl-1H-1,2,3-triazole | Highlights compatibility with fluorinated building blocks. sigmaaldrich.com |

Beyond the well-established CuAAC reaction, the alkyne functionality of this compound can participate in other 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles. rsc.org These reactions provide access to a diverse range of five-membered heterocycles, often with high regioselectivity and stereoselectivity, depending on the nature of the dipole and the dipolarophile. nih.gov For instance, reaction with nitrones can yield isoxazolines, while azomethine ylides can lead to the formation of pyrrolidine derivatives. nih.govfrontiersin.org These cycloadditions can be promoted thermally or by using catalysts and are fundamental transformations for constructing complex molecular architectures from simple precursors. nih.gov The electron-donating nature of the aniline (B41778) substituent may influence the reactivity of the alkyne as a dipolarophile in these transformations.

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization of 2-alkynylanilines, including this compound, is a highly effective strategy for the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net These reactions leverage the proximity of the nucleophilic nitrogen atom and the electrophilic alkyne, which can be activated by various catalysts or reaction conditions to facilitate ring closure.

The cyclization of this compound and its derivatives can lead to a variety of important N-heterocyclic cores. The specific product formed is often dictated by the reaction conditions, the nature of the catalyst, and the substitution pattern of the starting material. rsc.orgresearchgate.net For example, 5-endo-dig or 6-exo-dig cyclization pathways can lead to different ring systems.

Transition metals are powerful catalysts for activating the alkyne bond towards nucleophilic attack by the aniline nitrogen, enabling cyclization under mild conditions. researchgate.netmdpi.com

Gold (Au): Cationic gold(I) complexes are particularly effective catalysts due to their strong π-acidic nature, which readily activates alkynes. nih.govbeilstein-journals.org Gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines has been shown to be a step-economic method for constructing three-dimensional indoline scaffolds. nih.gov The reaction proceeds through an initial Au(I)-induced cyclization to form an indole (B1671886) intermediate, which can then undergo further transformations. nih.gov Gold catalysis is also effective for the synthesis of polysubstituted pyrrolin-4-ones from related ynone substrates. researchgate.net

Palladium (Pd): Palladium catalysts are widely used for cycloisomerization reactions of enynes and related substrates. nih.govrsc.org Palladium-catalyzed processes involving 2-alkynylanilines can facilitate the synthesis of various indole derivatives. researchgate.net These reactions may proceed through mechanisms such as hydropalladation or oxidative cyclization, depending on the specific catalytic system employed. nih.govresearchgate.net

Rhodium (Rh): Rhodium catalysts have been utilized in the annulation of 2-alkynylanilines with various coupling partners to construct quinoline (B57606) and other fused heterocyclic systems. researchgate.net

Silver (Ag): Silver salts can catalyze the cyclization of N-propargylated amino-heterocycles. For example, silver-catalyzed cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines is a known method for preparing imidazo[1,2-a]pyridine derivatives. researchgate.net

Tin (Sn) and Indium (In): The use of tin and indium chlorides has been reported for the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives. rsc.org These Lewis acidic metals can promote the cyclization and subsequent rearrangement steps to afford the final aromatic heterocycles.

| Catalyst | Substrate Type | Product Heterocycle | Key Findings |

| Gold(I) complexes | 2-Alkynyl-N-propargylanilines | Indolines, Indoles | Efficient step-economic construction of 3D indolines via cyclization/migration cascade. nih.gov |

| Palladium(II) salts | 2-(1-Hydroxyprop-2-ynyl)phenols | Dihydrobenzofurans | PdI₂/KI system effectively catalyzes 5-exo-dig cycloisomerization. nih.gov |

| Rhodium complexes | 2-Alkynylaniline | Quinolines | Catalyzes annulation with coupling partners like N-oxide methyl quinoline. researchgate.net |

| Silver(I) salts | N-(Prop-2-yn-1-yl)pyridin-2-amines | Imidazo[1,2-a]pyridines | Ag(I) promotes the intramolecular hydroamination/cyclization. researchgate.net |

| Tin(IV) Chloride (SnCl₄) | ortho-Nitro-N-propargylanilines | Quinoxalines | Promotes reductive cyclization to form the quinoxaline core. rsc.org |

| Indium(III) Chloride (InCl₃) | ortho-Amino-N-propargylanilines | Quinolin-8-amines | Catalyzes intramolecular hydroarylation/cyclization. rsc.org |

While transition metals are highly effective, metal-free alternatives are gaining prominence in line with the principles of green chemistry. rsc.org These methods avoid the cost and potential toxicity associated with metal catalysts. For 2-alkynylaniline systems, metal-free cyclizations can be promoted by strong bases, Brønsted acids, or radical initiators. researchgate.netnih.gov For example, base-promoted cyclization is a common strategy for synthesizing indole derivatives. researchgate.net Furthermore, tandem strategies involving hydrolysis and in-situ cyclization under metal-free conditions have been developed for related systems to produce fused N-heterocycles. semanticscholar.org The synthesis of functionalized quinolines from 2-styrylanilines has also been achieved using iodide catalysis under metal-free conditions, highlighting a move towards more sustainable synthetic protocols. nih.gov A metal-free approach for synthesizing 2-(per)fluoroalkyl-3-nitro indoles via intramolecular cyclization has also been reported. researchgate.net

Based on the available scientific literature, a detailed article on the specific chemical reactivity and transformative reactions of This compound as requested in the provided outline cannot be generated.

The search for documented research on the following specific reactions for this particular compound did not yield relevant results:

Spiro Compound Formation via Cyclization: There is no specific information on the cyclization of this compound to form spiro compounds.

Benzisoxazole Synthesis via Oxidative Cyclization: The literature does not describe a method for the synthesis of benzisoxazoles starting from this compound through oxidative cyclization.

Hydroamination Processes: While hydroamination of related compounds like 2-alkynyl-N-propargylanilines has been studied, specific hydroamination processes involving this compound are not detailed in the available sources.

Hydroarylation Reactions: There is no specific information regarding the hydroarylation reactions of this compound.

Hydroalkoxylation Reactions: The hydroalkoxylation of this specific compound is not described in the searched literature.

Rearrangement Reactions: Specific rearrangement reactions involving this compound could not be found.

General principles of organic chemistry suggest that N-propargylanilines can undergo various cyclization and addition reactions, often catalyzed by transition metals like gold or palladium. For instance, gold catalysts are known to activate the alkyne bond in N-propargylanilines, making it susceptible to nucleophilic attack. This can initiate cascades that lead to complex heterocyclic structures. However, without specific studies on this compound, any description of its reactivity in these transformations would be speculative.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request for detailed research findings, it is not possible to create the article with the specified structure and content.

Rearrangement Reactions

Aza-Claisen Rearrangement in N-Propargyl Aniline Systems

The aza-Claisen rearrangement is a significant libretexts.orglibretexts.org-sigmatropic rearrangement in organic synthesis, enabling the formation of new carbon-carbon bonds. In N-propargyl aniline systems, this reaction typically requires thermal or acidic conditions to proceed. tcichemicals.com The rearrangement involves the concerted movement of six electrons, leading to the formation of ortho-substituted anilines. While the general mechanism is understood, the presence of substituents on the aromatic ring, such as the fluorine atom in this compound, can influence the reaction's regioselectivity and rate.

Research has shown that the aromatic aza-Claisen rearrangement can be facilitated by generating arylpropargylammonium salts in situ from arynes and tertiary propargylamines. researchgate.netnih.gov This method provides a pathway to structurally diverse 2-propargylanilines with high regioselectivity. researchgate.net The charge-accelerated nature of this variant lowers the activation energy for the sigmatropic shift. nih.gov

Under acidic conditions, N-propargylanilines can undergo rearrangement to form various products. For instance, studies on N-propargyl substituted anilines in strong acidic media have shown the formation of fused cyclopropanes. nsf.govdntb.gov.uaresearchgate.net The specific products formed are dependent on the substitution pattern of the aniline. dntb.gov.uaresearchgate.net

Microwave irradiation has been explored as a method to accelerate Claisen and aza-Claisen rearrangements. nih.govresearchgate.netresearchgate.net This technique often leads to significantly reduced reaction times and can sometimes improve yields compared to conventional heating. nih.govresearchgate.net

Propargyl Group Migration Phenomena

Propargyl group migrations in N-propargyl aniline systems can occur through various mechanisms, including libretexts.orgnih.gov-sigmatropic rearrangements. These migrations are often observed as competing pathways or subsequent steps to other reactions. For instance, in acid-catalyzed rearrangements of N-propargylanilines, a nih.govorganic-chemistry.org-sigmatropic shift of the allenyl moiety can compete with the libretexts.orglibretexts.org-sigmatropic rearrangement, leading to 3-allenyl-substituted anilines. dntb.gov.ua

Enantioselective copper-catalyzed O-to-N formal libretexts.orgnih.gov-rearrangements have been identified to form N-propargylic-2-pyridones, suggesting the possibility of similar migrations in aniline systems under catalytic conditions. scispace.com The mechanism of such rearrangements can be complex, potentially involving metal-acetylide intermediates. scispace.com

Furthermore, migratory Sonogashira reactions have been developed for the synthesis of propargyl silanes from terminal alkynes, exploiting an aryl-to-alkyl palladium migration. rsc.org This highlights the mobility of the propargyl group under transition metal catalysis. The versatility of the propargyl group is also demonstrated by its ability to be introduced into molecules through various synthetic methods, including C-H activation. nih.govnih.govmdpi.com

General Functional Group Transformations

Oxidation Pathways

The oxidation of N-propargyl aniline derivatives can lead to the formation of various heterocyclic structures. For instance, visible-light-induced oxidative cyclization of N-propargyl anilines with sulfinic acids can produce 3-sulfonated quinoline derivatives. researchgate.net Another approach involves a photoredox-catalyzed cascade addition/cyclization with ethyl bromodifluoroacetate or ethyl bromofluoroacetate to yield 3-difluoroacetylated or 3-fluoroacetylated quinolines. researchgate.net

In the context of ortho-nitro N-propargyl anilines, the nitro group can be reduced, followed by cyclization to form quinoxalines or quinolin-8-amines, depending on the reaction conditions and substituents. rsc.orgresearchgate.net The oxidation state of the nitrogen atom is crucial in directing the cyclization pathway.

Reduction Methodologies

The reduction of the alkyne moiety in this compound can be achieved through various methods. Catalytic hydrogenation is a common approach to selectively reduce the triple bond to a double bond (alkene) or a single bond (alkane). The choice of catalyst and reaction conditions determines the extent of reduction.

For ortho-nitro N-propargyl anilines, reduction of the nitro group is a key step in the synthesis of quinoxalines and quinolin-8-amines. rsc.orgresearchgate.net Reagents such as stannous chloride dihydrate (SnCl2·2H2O) or indium powder can be used for this purpose. rsc.orgresearchgate.net The subsequent cyclization can be catalyzed by Lewis acids like stannic chloride or indium(III) chloride. rsc.orgresearchgate.net

Substitution Reactions on Aromatic and Alkyne Moieties

Aromatic Moiety: The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The fluorine atom and the N-propargyl group will influence the regioselectivity of these reactions. The fluorine atom is an ortho-, para-director, while the N-propargyl group is also generally ortho-, para-directing.

Alkyne Moiety: The terminal alkyne of this compound is a versatile functional group for various substitution reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. libretexts.orgnih.govorganic-chemistry.orgwikipedia.orgscirp.org This reaction is a powerful tool for synthesizing more complex molecules. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base. libretexts.orgorganic-chemistry.orgwikipedia.org

The Sonogashira coupling has been widely applied in the synthesis of biologically active molecules, natural products, and functional materials. nih.govwikipedia.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.org

Reactions with Carbon Dioxide and Carbon Disulfide

The reaction of N-propargylamines with carbon dioxide (CO2) can lead to the formation of 2-oxazolidinones, which are valuable heterocyclic compounds with applications in pharmaceuticals and organic synthesis. acs.orgrsc.orgacs.orgresearchgate.netrsc.orgmdpi.comresearchgate.netresearchgate.netacs.orgchinesechemsoc.org This carboxylative cyclization can be promoted by various catalysts, including transition metals and superbases. acs.org Palladium and silver catalysts have been shown to be effective for this transformation. acs.orgrsc.orgacs.org The reaction can be carried out under mild conditions, sometimes even at atmospheric pressure of CO2. acs.orgresearchgate.net

Similarly, N-propargylamines can react with carbon disulfide (CS2) to form 1,3-thiazolidine-2-thiones. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.net This reaction is often base-catalyzed and can proceed under mild, solvent-free conditions. nih.gov The resulting 1,3-thiazolidine-2-thiones are also of interest due to their potential biological activities. nih.gov

2 Fluoro N Prop 2 Ynylaniline As a Versatile Building Block in Complex Molecular Construction

Precursor for Advanced Heterocyclic Scaffolds

The structure of 2-fluoro-N-prop-2-ynylaniline is ideally suited for the synthesis of a variety of heterocyclic compounds, particularly those containing the quinoline (B57606) core, which is a prevalent motif in many biologically active molecules. The presence of the N-propargyl group and the ortho-fluoro substituent enables specific cyclization strategies that lead to the formation of complex, fused ring systems.

Gold-catalyzed cyclization is a prominent method for constructing heterocyclic frameworks from N-propargyl aniline (B41778) derivatives. researchgate.net In these reactions, the gold catalyst activates the alkyne bond, facilitating an intramolecular hydroarylation or cycloisomerization reaction. The ortho-fluoro substituent can influence the regioselectivity of the cyclization and modulate the electronic properties of the resulting heterocyclic system. This approach provides a direct route to functionalized quinolines and related scaffolds. researchgate.net

Furthermore, the terminal alkyne of this compound is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. soton.ac.ukrsc.orgresearchgate.net This reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents onto the molecule prior to cyclization, significantly expanding the structural diversity of the accessible heterocyclic products. Subsequent intramolecular reactions, such as iodocyclization followed by further cross-coupling, can be employed to build highly substituted and complex furo- or thieno-fused quinoxalines and other related polycyclic systems. rsc.org

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Reaction Type | Catalyst/Reagents | Resulting Scaffold | Key Features |

| Gold-Catalyzed Cyclization | AuCl, AuCl₃ | Fluorinated Quinolines | Direct formation of the quinoline core; fluorine modulates electronic properties. researchgate.net |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Substituted Alkynyl Anilines | C-C bond formation, enabling diversification before cyclization. soton.ac.ukrsc.org |

| Iodocyclization | ICl, I₂ | Iodo-substituted Heterocycles | Forms an intermediate for further functionalization via cross-coupling. rsc.org |

Role in the Synthesis of Radiochemical Probes for Imaging Research

The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) is crucial for disease diagnosis and biomedical research. nih.govnih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in PET due to its favorable decay characteristics. researchgate.netnih.gov The synthesis of ¹⁸F-labeled probes often relies on efficient and rapid radiolabeling methods, among which the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become exceptionally important. researchgate.netsigmaaldrich.com

This compound serves as an excellent precursor for ¹⁸F-labeled radiochemical probes due to its terminal alkyne group. This alkyne acts as a "handle" for the click reaction. The synthesis strategy involves reacting an azide-containing molecule labeled with ¹⁸F, such as 2-[¹⁸F]fluoroethylazide, with the alkyne functionality of the aniline derivative or a biomolecule conjugated to it. researchgate.netresearchgate.net This reaction forms a stable triazole linkage, efficiently incorporating the positron-emitting ¹⁸F isotope into the target molecule with high radiochemical yield and purity. nih.gov

This methodology allows for the late-stage radiofluorination of complex molecules, which is critical when working with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes). nih.gov The resulting ¹⁸F-labeled probes, derived from scaffolds built upon this compound, can be designed to target specific biological entities like receptors or enzymes, enabling their non-invasive visualization in vivo using PET imaging. nih.govnih.gov

Table 2: Application in Radiochemical Probe Synthesis

| Feature of Precursor | Radiolabeling Strategy | ¹⁸F-Containing Reagent | Application | Key Advantages |

| Terminal Alkyne Group | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) researchgate.net | 2-[¹⁸F]fluoroethylazide researchgate.net | Positron Emission Tomography (PET) Imaging Probes smolecule.com | High efficiency, rapid reaction, stable triazole linkage, suitable for late-stage labeling. nih.govnih.gov |

Contribution to the Development of Specialty Materials Research

The unique combination of functional groups in this compound makes it a valuable monomer and building block in materials science. The propargyl group can undergo polymerization reactions, while the fluorinated aniline core can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials.

Analogous N-alkenyl aniline derivatives have been utilized as ligands or catalysts in the synthesis of polymers. biosynth.com Similarly, this compound can be explored for the development of novel polymers. The terminal alkyne allows for polymerization through various mechanisms, including those catalyzed by transition metals, to create polyphenylacetylene-type structures. The presence of the fluoro-substituted aniline moiety along the polymer backbone would significantly influence the material's properties, potentially leading to applications in areas like conductive polymers or high-performance materials.

Furthermore, the alkyne and amine functionalities allow the molecule to be incorporated into more complex material architectures, such as cross-linked networks or functionalized surfaces. For instance, the alkyne can participate in click chemistry reactions to graft the molecule onto polymer backbones or inorganic substrates, while the amine can serve as a curing site or a point for further chemical modification.

Table 3: Potential Contributions to Specialty Materials

| Functional Group | Potential Role in Materials Science | Resulting Material Type | Potential Properties |

| N-propargyl (Alkyne) | Monomer for polymerization; site for cross-linking via click chemistry. | Substituted polyacetylenes; cross-linked polymer networks. | Electrical conductivity, thermal stability. |

| 2-fluoroaniline (B146934) | Modifies polymer backbone properties; provides site for further functionalization. | Functional polymers; specialty resins. | Chemical resistance, altered dielectric properties, enhanced thermal performance. |

Application in Combinatorial Synthesis for Research Libraries

Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are powerful strategies for accelerating drug discovery by generating large libraries of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uknih.govmdpi.com The success of these approaches relies on the use of versatile building blocks that allow for the introduction of molecular diversity in a systematic and efficient manner.

This compound is an exemplary scaffold for DOS due to its three distinct points of diversification:

The Secondary Amine: The N-H bond can be functionalized through acylation, alkylation, or sulfonylation reactions, allowing for the introduction of a wide array of substituents.

The Terminal Alkyne: This group is a versatile handle for C-C bond-forming reactions. It readily participates in Sonogashira couplings with various aryl or vinyl halides and in click chemistry with azides, enabling the attachment of diverse molecular fragments. nih.govresearchgate.net

The Aromatic Ring: The fluorinated benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. Additionally, the fluorine atom itself can be a site for nucleophilic aromatic substitution under certain conditions, or it can be used to direct metallation to the adjacent position for subsequent functionalization. nih.gov

By systematically varying the reagents used to modify each of these three positions, vast libraries of related but structurally distinct compounds can be rapidly synthesized. nih.gov This approach allows for the efficient exploration of chemical space around the this compound core, facilitating the identification of novel compounds with desired biological activities. nih.govufl.edu

Table 4: Utility in Combinatorial Library Synthesis

| Diversification Point | Representative Reactions | Type of Diversity Introduced | Library Focus |

| Secondary Amine | Acylation, Alkylation, Sulfonylation | Functional group diversity | Modulating solubility, H-bonding capacity. |

| Terminal Alkyne | Sonogashira Coupling, Click Chemistry (CuAAC) | Skeletal and appendage diversity | Building complex scaffolds, linking to other fragments. nih.govresearchgate.net |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution, Directed Ortho-Metalation | Substituent pattern diversity | Fine-tuning electronic properties and target interactions. nih.gov |

Mechanistic Investigations and Computational Chemistry Studies of 2 Fluoro N Prop 2 Ynylaniline Reactivity

Elucidation of Reaction Mechanisms via Experimental Studies

While specific experimental studies on the reaction mechanisms of 2-fluoro-N-prop-2-ynylaniline are not extensively documented, the reactivity of analogous N-propargyl and N-(2-alkynyl) anilines has been well-explored, providing a framework for understanding its potential chemical transformations. The primary reactive pathways for this class of compounds involve the interplay between the aniline (B41778) nitrogen, the aromatic ring, and the terminal alkyne.

One of the most common reactions of N-(2-alkynyl)anilines is electrophilic cyclization . nih.govresearchgate.net This process is typically initiated by an electrophile (E+), which activates the alkyne towards nucleophilic attack by the aniline nitrogen or the electron-rich aromatic ring. The regiochemical outcome of this cyclization is dependent on the nature of the electrophile and the substitution pattern of the aniline. For this compound, the fluorine atom, being an electron-withdrawing group, is expected to decrease the nucleophilicity of the aniline nitrogen and the aromatic ring, which could influence the rate and pathway of cyclization.

Another important reaction is the A³ coupling (aldehyde-alkyne-amine) , which is a powerful method for the synthesis of propargylamines. researchgate.net In this reaction, this compound would act as the amine component, reacting with an aldehyde and a terminal alkyne in the presence of a catalyst. The electron-withdrawing nature of the 2-fluoro substituent may affect the nucleophilicity of the aniline and thus the efficiency of the coupling reaction.

Furthermore, metal-catalyzed cyclizations of N-propargyl anilines have been reported to yield various heterocyclic structures. researchgate.net For instance, tin and indium chlorides have been shown to catalyze the cyclization of N-propargyl aniline derivatives to quinoxalines or quinolin-8-amines, with the regioselectivity being dependent on the substituents. researchgate.net Palladium-catalyzed cyclizations are also a common route to indole (B1671886) and quinoline (B57606) derivatives from N-alkynyl anilines. researchgate.net The fluorine substituent in this compound would likely play a significant role in modulating the reactivity and selectivity of such metal-catalyzed transformations.

Experimental studies to elucidate the mechanisms of these reactions for this compound would involve:

Kinetic studies: To determine the reaction order and the effect of reactant concentrations on the reaction rate.

Isotope labeling studies: To trace the movement of atoms during the reaction and to probe the nature of transition states.

In-situ spectroscopic analysis (e.g., NMR, IR): To identify and characterize reaction intermediates.

Trapping experiments: To capture and identify transient intermediates.

By applying these experimental techniques, a detailed understanding of the reaction mechanisms for this compound can be achieved, enabling the rational design of synthetic routes to valuable target molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for the in-depth analysis of reaction pathways for complex organic molecules like this compound. These computational methods allow for the exploration of potential energy surfaces, the characterization of transition states, and the calculation of reaction barriers, providing insights that are often difficult to obtain through experimental means alone.

For the reactions of this compound, DFT calculations can be employed to investigate various mechanistic possibilities. For instance, in the case of the palladium-catalyzed cyclization of a related compound, 2-alkynyl-N-ethanoyl aniline, DFT studies have been used to explore a two-step mechanism involving proton transfer and cyclization. researchgate.net These calculations revealed the barrier height of the rate-determining step and the influence of solvent on the reaction energetics. researchgate.net A similar approach could be applied to this compound to understand how the fluorine substituent affects the transition state geometries and activation energies of different cyclization pathways.

The general workflow for a DFT-based reaction pathway analysis of this compound would typically involve:

Geometry optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) calculations: These calculations are used to connect a transition state to its corresponding reactant and product, confirming that the located transition state is indeed the correct one for the reaction of interest.

Calculation of thermodynamic and kinetic parameters: From the computed energies, important parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) can be determined.

The following table illustrates the type of data that can be generated from DFT calculations for a hypothetical reaction of this compound:

| Structure | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant (this compound) | 0.0 | 0 |

| Transition State 1 | +25.3 | 1 |

| Intermediate | +5.7 | 0 |

| Transition State 2 | +18.9 | 1 |

| Product | -15.2 | 0 |

This is a hypothetical data table for illustrative purposes.

By performing such calculations for various proposed mechanisms, the most energetically favorable reaction pathway can be identified. This information is invaluable for predicting the outcome of a reaction and for designing catalysts that can selectively promote a desired transformation.

Analysis of Electronic Effects and Regioselectivity by Computational Methods

Computational methods are particularly powerful for dissecting the electronic effects that govern the reactivity and regioselectivity of reactions involving substituted aromatic compounds like this compound. The fluorine atom at the ortho position of the aniline ring introduces significant electronic perturbations that can be quantified and analyzed using computational chemistry.

Electronic Effects:

The fluorine atom is known to exert a dual electronic effect: it is strongly electronegative, leading to a potent -I (negative inductive) effect , which withdraws electron density from the aromatic ring through the sigma bond framework. acs.org Concurrently, it possesses lone pairs of electrons that can be donated to the pi-system of the ring, resulting in a +M (positive mesomeric or resonance) effect . In the case of halogens, the inductive effect generally outweighs the mesomeric effect.

Computational studies on substituted anilines have shown that electron-withdrawing substituents decrease the electron density on the nitrogen atom, which in turn affects the molecule's basicity (pKa) and nucleophilicity. journaleras.comresearchgate.net For this compound, computational analysis of properties such as molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) charges can provide a quantitative measure of the electron distribution within the molecule.

The following table summarizes the expected electronic effects of the 2-fluoro substituent on the properties of N-prop-2-ynylaniline, which can be validated and quantified through computational studies:

| Property | Effect of 2-fluoro substituent |

| Electron density on aniline nitrogen | Decreased |

| Basicity (pKa) | Decreased |

| Nucleophilicity of aniline | Decreased |

| Electron density of the aromatic ring | Decreased |

Regioselectivity:

The regioselectivity of reactions involving this compound, such as electrophilic aromatic substitution or cycloaddition reactions of the alkyne moiety, can also be predicted using computational methods. For electrophilic attack on the aromatic ring, the regioselectivity is governed by the relative stability of the Wheland intermediates (arenium ions). DFT calculations can be used to determine the energies of the different possible intermediates, with the most stable intermediate corresponding to the major product.

For reactions involving the alkyne group, such as cycloadditions, the regioselectivity can be analyzed using Frontier Molecular Orbital (FMO) theory . core.ac.uk The relative energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound and the reacting partner can be calculated to predict the preferred orientation of attack.

In addition to FMO theory, Fukui functions and local softness indices , which are derived from conceptual DFT, can provide a more nuanced picture of the local reactivity of different atoms within the molecule. These indices can identify the most nucleophilic and electrophilic sites in this compound, thereby predicting the regiochemical outcome of various reactions.

Through the application of these computational methods, a detailed understanding of the electronic factors that control the reactivity and regioselectivity of this compound can be achieved, providing a powerful predictive tool for synthetic chemists.

Future Research Directions and Emerging Paradigms for 2 Fluoro N Prop 2 Ynylaniline Chemistry

Exploration of Novel Catalytic Systems

The N-propargylaniline scaffold is a versatile precursor for a variety of heterocyclic compounds. researchgate.net Future research will likely focus on the development of novel catalytic systems to expand the reactivity of 2-fluoro-N-prop-2-ynylaniline. A key area of exploration would be the use of cooperative Lewis acid and organocopper catalysis for the direct C-H activation of N-alkylanilines, which could be adapted for the late-stage functionalization of the propargylic position. nih.gov The development of heterogeneous catalysts, such as copper immobilized on magnetic graphene oxide, could offer environmentally friendly and reusable options for A³ coupling reactions to synthesize related propargylamines. researchgate.net Furthermore, electrooxidative tandem cyclization reactions, which have been successfully applied to N-propargylanilines to form 3-arylsulfonylquinoline derivatives, represent another promising catalytic approach to explore with this compound.

Development of Asymmetric Transformations

The synthesis of chiral molecules is of paramount importance in drug discovery. For this compound, future research could be directed towards the development of asymmetric transformations to introduce chirality. This could involve the enantioselective coupling of the N-alkylaniline moiety with suitable reagents. nih.gov Drawing parallels from the synthesis of fluorinated amino acids, the use of chiral catalysts, such as those based on transition metals, could enable the enantioselective functionalization of the molecule. The development of catalytic asymmetric methods for the synthesis of propargylamines and their derivatives is an active area of research that could be extended to this compound.

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. durham.ac.uk The integration of this compound into flow chemistry methodologies is a logical next step for its synthetic exploration. Continuous-flow reactors could be particularly beneficial for fluorination reactions, which can be hazardous in batch processes. vapourtec.combeilstein-journals.org The use of modular flow reactors could facilitate multi-step syntheses, allowing for the rapid and efficient production of derivatives of this compound. durham.ac.uk This approach would be particularly valuable for process optimization and the generation of compound libraries for screening purposes.

Design of Highly Functionalized Derivatives

The inherent reactivity of the N-propargylaniline core makes this compound an attractive starting material for the design and synthesis of highly functionalized derivatives. Future work in this area will likely involve leveraging the alkyne and aniline (B41778) functionalities for a variety of chemical transformations. For instance, the alkyne can participate in cycloaddition reactions, while the aniline ring can undergo electrophilic aromatic substitution. The visible light-photocatalyzed fluoroalkylation of aniline derivatives presents a modern approach to introduce fluoroalkyl groups, which can significantly alter the physicochemical properties of the parent molecule. conicet.gov.ar The synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives using tin and indium chlorides is another established route that could be applied to this compound to generate complex heterocyclic systems. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.